

# spectroscopic data for 4-Methoxy-3-nitrobiphenyl (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitrobiphenyl

Cat. No.: B103475

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## Spectroscopic Data of 4-Methoxy-3-nitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-3-nitrobiphenyl**, a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methoxy-3-nitrobiphenyl**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

While specific experimental <sup>1</sup>H NMR data for **4-methoxy-3-nitrobiphenyl** was not found in the available literature, expected chemical shifts can be predicted based on the substituent effects on the biphenyl scaffold. The electron-withdrawing nitro group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons.

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, specific experimental <sup>13</sup>C NMR chemical shifts for **4-methoxy-3-nitrobiphenyl** are not readily available in the searched databases. The table below provides predicted chemical shift ranges for the carbon atoms in the molecule.

Carbon Atom	Predicted Chemical Shift (ppm)	Notes
C-OCH <sub>3</sub>	55 - 60	Typical for a methoxy group on an aromatic ring.
Aromatic C-H	110 - 135	Range for aromatic carbons bearing a hydrogen atom.
Aromatic C-NO <sub>2</sub>	145 - 155	Deshielded due to the electron-withdrawing nitro group.
Aromatic C-O	150 - 160	Deshielded due to the oxygen atom of the methoxy group.
Aromatic C-C (ipso)	125 - 145	Carbons at the junction of the two phenyl rings and carbons bonded to substituents.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxy-3-nitrobiphenyl** is expected to show characteristic absorption bands corresponding to its functional groups. While a specific peak list is not available, the following table outlines the expected vibrational modes and their approximate wavenumbers.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
NO <sub>2</sub>	Asymmetric Stretch	1515 - 1560	Strong
NO <sub>2</sub>	Symmetric Stretch	1345 - 1385	Strong
C-O (Aryl-Alkyl Ether)	Asymmetric Stretch	1230 - 1270	Strong
C-O (Aryl-Alkyl Ether)	Symmetric Stretch	1020 - 1075	Medium
C=C (Aromatic)	Ring Stretch	1400 - 1600	Medium to Weak
C-H (Aromatic)	Stretch	3000 - 3100	Medium to Weak
C-H (Methyl)	Stretch	2850 - 2960	Medium to Weak

## Mass Spectrometry (MS)

The mass spectrum of **4-Methoxy-3-nitrobiphenyl** provides information about its molecular weight and fragmentation pattern.

Parameter	Value
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	229.23 g/mol <a href="#">[1]</a>
Exact Mass	229.07389321 Da <a href="#">[1]</a>
Major Fragment Ions (m/z)	Predicted Fragmentation Pathway
229	Molecular Ion [M] <sup>+</sup>
214	[M - CH <sub>3</sub> ] <sup>+</sup>
199	[M - NO] <sup>+</sup>
183	[M - NO <sub>2</sub> ] <sup>+</sup>
155	[M - NO <sub>2</sub> - CO] <sup>+</sup>
127	[C <sub>10</sub> H <sub>7</sub> ] <sup>+</sup> (Naphthyl cation)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

# Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **4-Methoxy-3-nitrobiphenyl**.

## NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Methoxy-3-nitrobiphenyl** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Acquisition Parameters:
  - Number of scans: 16-64 (depending on sample concentration).
  - Relaxation delay: 1-5 seconds.
  - Spectral width: -2 to 12 ppm.
  - Temperature: 298 K.
- Processing: Fourier transform the acquired FID, phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

$^{13}\text{C}$  NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled single-pulse experiment.

- Acquisition Parameters:
  - Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0 to 200 ppm.
  - Temperature: 298 K.
- Processing: Fourier transform the acquired FID, phase correct the spectrum, and reference the chemical shifts to the deuterated solvent peak.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Place a small amount of solid **4-Methoxy-3-nitrobiphenyl** onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR):

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
  - Spectral range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
- Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Sample Introduction (Electron Ionization - EI):

- Dissolve a small amount of **4-Methoxy-3-nitrobiphenyl** in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

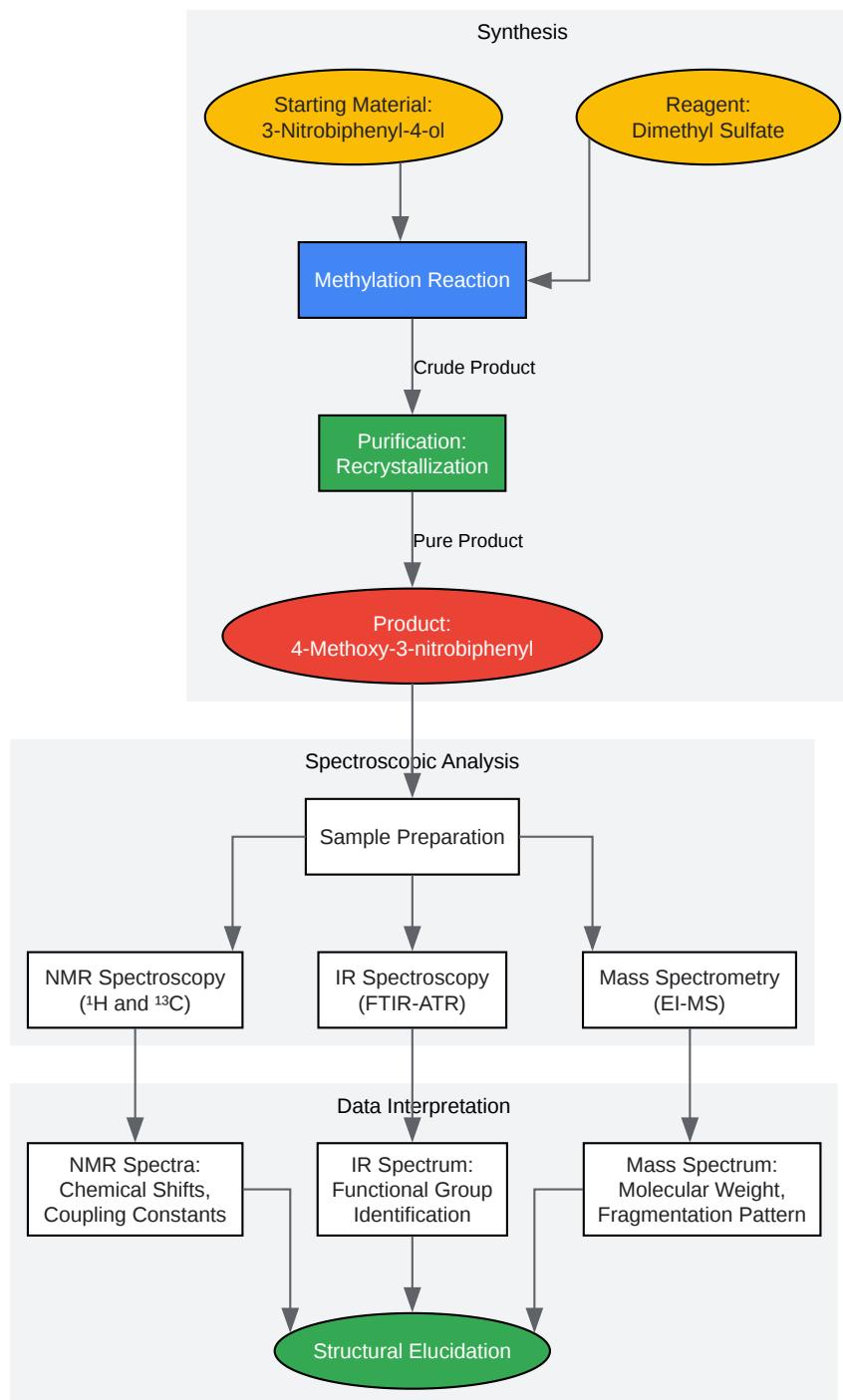
#### Data Acquisition (EI-MS):

- Ionization Method: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Acquisition Mode: Full scan.
- Mass Range: m/z 50 - 300.

## Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **4-Methoxy-3-nitrobiphenyl**.

## Workflow for Synthesis and Spectroscopic Analysis of 4-Methoxy-3-nitrobiphenyl

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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## References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
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